6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1094222-85-1
VCID: VC3365285
InChI: InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15)
SMILES: COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide

CAS No.: 1094222-85-1

Cat. No.: VC3365285

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide - 1094222-85-1

Specification

CAS No. 1094222-85-1
Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
IUPAC Name 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Standard InChI InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15)
Standard InChI Key YDCHIXAESCPAOW-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC

Introduction

Chemical Structure and Properties

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide belongs to the isoquinoline class of heterocyclic compounds. Its structure is characterized by a partially saturated isoquinoline core with methoxy groups at positions 6 and 7, and a sulfonamide group at position 2. The dihydroisoquinoline framework serves as a versatile scaffold for numerous pharmacologically active compounds.

The basic structure consists of a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom. The specific arrangement of functional groups contributes to the compound's biological activity and physicochemical properties. The 6,7-dimethoxy groups enhance lipophilicity and potentially improve blood-brain barrier penetration, while the sulfonamide group can participate in hydrogen bonding with biological targets.

Physical and Chemical Properties

The physical state of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide at room temperature is typically a solid. Related compounds in this class exhibit specific melting points, with similar derivatives reported to have melting points around 253°C.

Table 1: Key Physical and Chemical Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide

PropertyValue
Molecular FormulaC11H16N2O4S
Molecular Weight≈ 272.32 g/mol
Physical StateSolid
Functional GroupsMethoxy (×2), Sulfonamide, Dihydroisoquinoline
SolubilitySoluble in organic solvents (methanol, dichloromethane)

Structural Variations

Several derivatives of the base compound have been studied, including those with substituents at the 1-position. For instance, the (1S)-6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-sulfonamide has been documented with a molecular weight of 286.35 g/mol . Similarly, 1-aryl substituted derivatives have shown enhanced pharmacological activities in various studies .

Synthesis Methods

The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and related compounds typically involves multiple steps, with recent advancements focusing on more efficient processes.

One-Pot Synthesis Method

A notable synthetic approach for creating the isoquinoline scaffold involves a one-pot method starting from 3,4-dimethoxyphenethylamine. This method, which has been applied to synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, can potentially be adapted for the sulfonamide derivative .

The synthesis generally follows these steps:

  • Formylation of 3,4-dimethoxyphenethylamine using formylating reagents like ethyl formate

  • Reaction with oxalyl chloride

  • Catalytic ring closure using phosphotungstic acid

  • Solvent addition and crystallization

This approach offers significant advantages, including:

  • High yield (>75%)

  • High purity (>99%)

  • Reduced waste

  • Simplified process

  • Lower equipment and material costs

The reaction parameters typically include reaction times of 6 hours for the initial formylation, 2 hours for the oxalyl chloride reaction, and 1-3 hours for subsequent steps. Reaction temperatures are maintained between 10-20°C for sensitive steps and 50-55°C for reflux reactions .

Modification to Sulfonamide Derivative

To convert the hydrochloride intermediate to the sulfonamide derivative, additional synthetic steps are required. These typically involve:

  • Treatment with sulfonyl chloride or similar reagents

  • Ammoniation to form the sulfonamide group

  • Purification via crystallization or chromatography

Pharmacological Activities

The 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives exhibit diverse pharmacological properties, with significant potential in medical applications.

Anticancer Activity

Related compounds in this class have demonstrated notable anticancer properties. For instance, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (referred to as B06) has shown significant cytotoxicity against breast cancer cell lines, specifically MBA-MD-231 and MCF-7, as determined by SRB assay .

The anticancer mechanism of these compounds may involve:

  • Inhibition of specific enzymes or receptors

  • Interference with cell division

  • Modulation of apoptotic pathways

  • Alteration of cellular signaling

The presence of the 6,7-dimethoxy groups appears to be crucial for maintaining anticancer activity, potentially by enhancing cellular penetration and binding to specific biological targets.

Anticonvulsant Properties

Studies have identified that 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides exhibit potent anticonvulsant effects in various animal models of epilepsy . This activity is likely related to the compound's ability to interact with neuronal targets, possibly including:

  • Voltage-gated ion channels

  • GABA receptors

  • Glutamate receptors

  • Other neurotransmitter systems

Research suggests that the base structure of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide contributes significantly to anticonvulsant activity, with various 1-position substitutions potentially enhancing this effect .

Other Biological Activities

Based on the properties of similar isoquinoline derivatives, the compound may also exhibit:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Potential antimalarial effects

  • Antiviral capabilities

These diverse activities highlight the versatility of the isoquinoline scaffold and its potential in drug development for various conditions.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and related compounds provides crucial insights into their behavior in biological systems.

Chiral Aspects and Enantiomeric Analysis

Compounds in this class often exhibit chirality, particularly when substituted at the 1-position. Chiral HPLC methods have been developed to separate and analyze the enantiomers of these compounds. For example, studies on the related compound B06 utilized amylose chiral columns to achieve enantiomeric separation with retention times of 9.578 and 7.076 minutes for (R) and (S) enantiomers, respectively .

Absorption and Distribution

Pharmacokinetic studies on related compounds suggest that the base structure exhibits favorable absorption properties. For the related B06 compound, both enantiomers showed non-stereoselective absorption with similar rates . This suggests that the basic 6,7-dimethoxy-3,4-dihydroisoquinoline structure facilitates consistent bioavailability.

The lipophilic nature of the dimethoxy groups likely enhances membrane permeability, while the sulfonamide moiety may influence tissue distribution through hydrogen bonding interactions with proteins.

Analytical Methods

Various analytical techniques have been employed to characterize 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives, with HPLC being particularly important.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) has proven essential for both quality control and pharmacokinetic studies of these compounds. For chiral analysis, specialized columns such as amylose chiral columns have been employed .

Analytical parameters for related compounds include:

  • Precision: Within-run and between-run precision values ranging from 0.28% to 6.08%

  • Recovery rates: 80.06% to 92.60%

  • Detection methods: Typically UV-Vis detection at appropriate wavelengths

Spectroscopic Characterization

Compounds in this class are typically characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

  • UV-Vis Spectroscopy for chromophore analysis

These techniques collectively provide comprehensive structural information and purity assessment.

Research Findings and Applications

Recent research has generated significant findings regarding 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives, highlighting their therapeutic potential.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides have revealed important correlations between structural features and pharmacological activity . These studies aim to identify optimal substitution patterns to enhance desired activities while minimizing adverse effects.

Key SAR findings include:

  • The importance of the 6,7-dimethoxy groups for biological activity

  • Effects of various substituents at the 1-position

  • The role of the sulfonamide group in target binding

Anticancer Research

Investigations into anticancer properties have shown promising results, particularly against breast cancer cell lines. The compound B06, a derivative with a 4-bromophenyl group at position 1, demonstrated significant cytotoxicity against MBA-MD-231 and MCF-7 cell lines in SRB assays .

This finding suggests potential applications in cancer therapy, particularly for breast cancer. Further studies may explore:

  • Activity against additional cancer types

  • Combination therapies with established anticancer agents

  • Mechanistic studies to elucidate precise molecular targets

Neurological Applications

The anticonvulsant properties of compounds in this class suggest potential applications in the treatment of epilepsy and other seizure disorders . The ability of these compounds to modulate neuronal activity makes them candidates for further development as antiepileptic drugs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator